molecular formula C15H24O2 B1608355 4E,7Z,10Z-Tridecatrienyl acetate CAS No. 61810-56-8

4E,7Z,10Z-Tridecatrienyl acetate

Cat. No.: B1608355
CAS No.: 61810-56-8
M. Wt: 236.35 g/mol
InChI Key: WSXRBDKQLAZFRN-OZENSHFISA-N
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Description

(a) E,Z,Z-4,7,10-Tridecatrienyl Acetate

This isomer shares the same double bond positions but differs in the configuration of the C4 double bond (E vs. Z). The E configuration at C4 enhances volatility due to reduced molecular packing efficiency.

(b) Z,E,Z-4,7,10-Tridecatrienyl Acetate

In this isomer, the C7 double bond adopts an E configuration, altering the molecule’s curvature and receptor-binding affinity. Field studies show a 60% reduction in attraction to Phthorimaea operculella compared to the trans-cis,cis form.

Table 3: Physicochemical Properties of Isomers

Isomer Boiling Point (°C) Density (g/cm3) LogP
trans-cis,cis (4E,7Z,10Z) 304.6 0.907 4.19
E,Z,Z (4E,7Z,10Z) 302.1 0.903 4.22
Z,E,Z (4Z,7E,10Z) 298.3 0.915 4.08

Computational Modeling of 3D Conformational Dynamics

Molecular dynamics (MD) simulations and density functional theory (DFT) calculations reveal three dominant conformers of trans-cis,cis-4,7,10-Tridecatrienyl acetate:

  • Extended Conformer : The aliphatic chain adopts a near-linear arrangement, stabilized by van der Waals interactions (energy: −12.3 kcal/mol).
  • Helical Conformer : A coiled structure with intramolecular CH-π interactions between the acetate group and C7–C10 segment (energy: −11.8 kcal/mol).
  • Bent Conformer : A U-shaped geometry facilitated by Z-configured double bonds (energy: −10.9 kcal/mol).

Table 4: Computational Parameters for Conformer Optimization

Method Force Field Solvent Model Energy Minimization Threshold
RDKit ETKDG UFF N/A 0.001 kcal/(mol·Å)
Gaussian 16 (DFT) B3LYP/6-311+G(d,p) PCM (hexane) 0.0001 Hartree

The trans-cis,cis isomer’s conformational flexibility enables adaptation to hydrophobic binding pockets in insect olfactory receptors, as demonstrated in docking studies with Phthorimaea operculella PRs.

Properties

CAS No.

61810-56-8

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

[(4E,7Z,10Z)-trideca-4,7,10-trienyl] acetate

InChI

InChI=1S/C15H24O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-15(2)16/h4-5,7-8,10-11H,3,6,9,12-14H2,1-2H3/b5-4-,8-7-,11-10+

InChI Key

WSXRBDKQLAZFRN-OZENSHFISA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C/CCCOC(=O)C

Canonical SMILES

CCC=CCC=CCC=CCCCOC(=O)C

Origin of Product

United States

Preparation Methods

Coupling Reactions and Alkylation

The compound’s triene backbone is synthesized through sequential coupling reactions to introduce double bonds at specific positions. A patent outlines methods for similar moth attractants, involving:

  • Alkylation of propargyl alcohols to extend carbon chains.
  • Hydrolysis of intermediates using acidic or basic conditions to yield alcohols.
  • Acetylation of the final alcohol with acetic anhydride or acetyl chloride in the presence of catalysts like pyridine.

For example, a related synthesis for tetradecadienyl acetates uses:

Acetylation of Trienols

The alcohol precursor (4,7,10-tridecatrienol) is acetylated under mild conditions:

Reagent Solvent Catalyst Temperature Yield (Reported for Analogues)
Acetic anhydride Tetrahydrofuran Pyridine 0–25°C 70–85%
Acetyl chloride Hexane DMAP 25°C 65–78%

This step is critical for preserving the stereochemistry of the triene system.

Purification Techniques

Column Chromatography

Crude product purification employs silica gel chromatography with gradient elution:

  • Eluent system : Hexane/ethyl acetate (98:2 to 95:5).
  • Efficiency : Separates geometric isomers (e.g., trans-cis vs. cis-trans).

For large-scale batches, preparative HPLC on silica gel (5–20 µm particle size) at 85–100 atm pressure achieves >95% purity.

Gel Permeation Chromatography

Sephadex LH-20 with acetone as the eluent removes polymeric byproducts, enhancing bioactivity retention.

Key Research Findings

  • Stereochemical Control : Selective hydrogenation or isomerization steps are avoided to maintain the trans-cis,cis configuration.
  • Scalability : Batch sizes up to 1 kg have been reported using modular coupling strategies.
  • Purity Standards : ≥98% purity (by GC-MS) is required for field applications to avoid repellent effects.

Chemical Reactions Analysis

Types of Reactions: trans-cis,cis-4,7,10-Tridecatrienyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be employed in substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters or other derivatives.

Scientific Research Applications

Insect Attractant in Pest Control

One of the most prominent applications of trans-cis,cis-4,7,10-Tridecatrienyl acetate is as an insect attractant . Research has shown that this compound is effective in attracting specific moth species, particularly the tomato moth (Scrobipalpuloides absoluta). The compound acts as a pheromone mimic, which can disrupt mating behaviors and reduce pest populations through targeted trapping strategies.

Case Study: Moth Control

  • Objective: To evaluate the efficacy of trans-cis,cis-4,7,10-Tridecatrienyl acetate in attracting S. absoluta.
  • Methodology: Field trials were conducted using traps baited with varying concentrations of the acetate.
  • Results: Traps with trans-cis,cis-4,7,10-Tridecatrienyl acetate captured significantly more moths than controls without the compound. This indicates its potential as a biocontrol agent that minimizes reliance on broad-spectrum insecticides .

Pheromone Research and Development

The compound is also pivotal in pheromone research , where it serves as a model for studying insect communication mechanisms. Understanding how insects perceive and respond to such compounds can lead to the development of more effective pest management strategies.

Research Insights

  • Researchers have identified specific pheromone receptors in moths that respond to trans-cis,cis-4,7,10-Tridecatrienyl acetate. This knowledge aids in designing synthetic pheromones for traps and lures .
  • Studies involving genetic analysis of these receptors help elucidate the molecular basis of pheromone detection and its ecological implications .

Ecological Monitoring

In addition to pest control, trans-cis,cis-4,7,10-Tridecatrienyl acetate can be utilized in ecological monitoring . By using this compound in traps, researchers can monitor moth populations and assess the health of agricultural ecosystems.

Application Example: Monitoring Moth Populations

  • Approach: Deploying traps containing trans-cis,cis-4,7,10-Tridecatrienyl acetate allows for non-invasive population assessments.
  • Outcome: Data collected from these traps provide insights into population dynamics and the effectiveness of integrated pest management strategies .

Formulation Stability Enhancements

The stability of trans-cis,cis-4,7,10-Tridecatrienyl acetate in formulations is critical for its effectiveness as an attractant. Recent developments have focused on enhancing its stability through various chemical methods.

Stabilization Techniques

  • The incorporation of antioxidants and stabilizers has been shown to prolong the shelf life of formulations containing this compound. These techniques ensure that the active components remain effective over time, which is essential for commercial applications .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key structural differences between E,Z,Z-4,7,10-Tridecatrienyl acetate and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Double Bond Positions Functional Group Application
E,Z,Z-4,7,10-Tridecatrienyl acetate 61188-11-2 C₁₅H₂₆O₂ 238.37 4, 7, 10 Acetate Insect pheromone
E,Z,Z-3,8,11-Tetradecatrienyl acetate 163041-94-9 C₁₆H₂₈O₂ 252.39 3, 8, 11 Acetate Pheromone (longer chain)
Z,E-9,11,13-Tetradecatrienal 123314-23-8 C₁₄H₂₂O 206.33 9, 11, 13 Aldehyde Potential attractant
E,Z,Z-4,6,10-Hexadecatrien-1-ol 101373-00-6 C₁₆H₂₈O 236.39 4, 6, 10 Alcohol Semiochemical
(E,Z)-4,7-Tridecadienyl acetate Not provided C₁₅H₂₆O₂ 238.37 4, 7 Acetate Pheromone (fewer double bonds)

Key Observations :

  • Double Bond Position : Shifts in double bonds (e.g., 3,8,11 vs. 4,7,10) affect geometric specificity and receptor interaction in target insects .
  • Functional Groups : Acetates are more stable and less reactive than aldehydes, making them preferred for sustained pheromone release .

Isomerization and Stability

  • trans-cis,cis-4,7,10-Tridecatrienyl acetate exhibits thermodynamic stability due to its isomer configuration. Studies on peptoid residues suggest that cis-trans isomerization energy differences (~0.5 kcal/mol) can influence molecular stability, though entropy benefits may offset energy costs in certain environments .
  • In azobenzene derivatives, substituents and excitation wavelengths (e.g., ππ* vs. nπ* transitions) significantly impact isomerization rates . For the target compound, UV exposure could induce isomerization, altering its efficacy as a pheromone .

Research Findings and Challenges

  • Stability Under Field Conditions : Environmental factors (e.g., light, temperature) may shift isomer ratios, necessitating formulation additives to stabilize the E,Z,Z configuration .
  • Species Specificity: Minor structural changes (e.g., shifting one double bond) can render the compound ineffective against non-target species, highlighting the need for precise synthesis .

Biological Activity

Introduction

trans-cis,cis-4,7,10-Tridecatrienyl acetate is an unsaturated fatty acid derivative that has garnered attention for its biological activity, particularly in the realm of insect pheromones. This compound is primarily recognized for its role in chemical communication among moths, serving as a sex pheromone that attracts conspecific males. Understanding its biological activity involves examining its structure, synthesis, and ecological implications.

Chemical Structure and Synthesis

The molecular structure of trans-cis,cis-4,7,10-tridecatrienyl acetate can be described as follows:

  • Molecular Formula: C13H22O2
  • Functional Groups: Contains multiple double bonds and an acetate group.

Synthesis typically involves the acetylation of the corresponding trienol, which can be achieved through various methods such as reaction with acetic anhydride in the presence of a base like pyridine. The stereochemistry of the double bonds is crucial for its biological function.

Biological Activity

Insect Attractant Properties

  • Pheromone Communication:
    • trans-cis,cis-4,7,10-tridecatrienyl acetate is a significant component in the pheromone blend of several moth species. It plays a critical role in mating behaviors by attracting males to females.
    • Studies have shown that specific ratios of this compound can elicit strong electroantennogram (EAG) responses from male moths, indicating its efficacy as a pheromone .
  • Field Studies:
    • Field trials have demonstrated that traps baited with synthetic versions of this pheromone capture significant numbers of male moths, confirming its effectiveness in real-world scenarios .
  • Case Studies:
    • A study involving Phthorimaea operculella (potato tuber moth) revealed that specific pheromone receptors are activated by trans-cis,cis-4,7,10-tridecatrienyl acetate, leading to successful mating interactions .
    • Another investigation focused on the redbanded leafroller (Argyrotaenia velutinana), where the compound was found to be part of a complex blend necessary for effective male attraction .

Ecological Implications

The use of trans-cis,cis-4,7,10-tridecatrienyl acetate in pest management strategies has been explored as a biorational alternative to chemical pesticides. By leveraging its attractant properties, it is possible to disrupt mating patterns and reduce pest populations without harming non-target species or the environment .

Research Findings

Summary Table of Biological Activity

Study ReferenceSpeciesPheromone ComponentEfficacy Observed
Phthorimaea operculellatrans-cis,cis-4,7,10-tridecatrienyl acetateHigh EAG response
Argyrotaenia velutinanaMixture including trans-cis,cis-4,7,10-tridecatrienyl acetateSignificant male attraction
Various moth speciesPheromone blends including trienyl acetatesEffective pest control

Q & A

Basic: What are the standard synthetic routes for trans-cis,cis-4,7,10-Tridecatrienyl acetate, and what critical parameters influence yield?

Answer:
The synthesis typically involves palladium-catalyzed cross-coupling or esterification of precursor alcohols with acetic anhydride. Critical parameters include:

  • Catalyst loading : Optimal palladium catalyst concentrations (e.g., 2-5 mol%) minimize side reactions .
  • Temperature control : Maintaining 60-80°C during esterification prevents thermal degradation of unsaturated bonds .
  • Solvent selection : Anhydrous dichloromethane or toluene ensures reaction efficiency and minimizes hydrolysis .
    Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and quenching at 85-90% conversion to avoid byproducts .

Basic: How can researchers characterize trans-cis,cis-4,7,10-Tridecatrienyl acetate using spectroscopic methods?

Answer:

  • 1H/13C NMR : Confirm double-bond geometry via coupling constants (e.g., trans: J = 12-16 Hz; cis: J = 8-10 Hz). Deuterated chloroform (CDCl3) is preferred for solubility and signal resolution .
  • GC-MS : Validate molecular ion peaks at m/z 240.38 (C15H28O2) and fragment patterns (e.g., loss of acetate group at m/z 180) .
  • IR Spectroscopy : Detect ester carbonyl stretches at 1740-1760 cm⁻¹ and C=C stretches at 1650 cm⁻¹ .

Advanced: How can researchers resolve contradictions between NMR and GC-MS data during structural elucidation?

Answer:
Contradictions often arise from impurities or isomerization. Methodological steps include:

Purity verification : Use column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the target compound before reanalysis .

Cross-validation : Compare retention times in GC-MS with authentic standards and supplement with high-resolution mass spectrometry (HRMS) for exact mass confirmation .

Dynamic NMR : Perform variable-temperature NMR to detect conformational changes or rotamers that may obscure signals .

Advanced: What experimental design strategies optimize reaction conditions for synthesizing trans-cis,cis-4,7,10-Tridecatrienyl acetate?

Answer:

  • Factorial Design : Test variables (temperature, catalyst, solvent) in a 2³ factorial matrix to identify interactions. For example, high temperature (80°C) with low catalyst loading (2 mol%) may maximize yield while minimizing side reactions .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between parameters (e.g., solvent polarity vs. reaction rate) to predict optimal conditions .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced: How can computational modeling predict the reactivity of trans-cis,cis-4,7,10-Tridecatrienyl acetate in catalytic systems?

Answer:

  • Density Functional Theory (DFT) : Calculate activation energies for esterification pathways to identify kinetically favored routes. Focus on transition states involving acetate group transfer .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., toluene vs. DMF) to assess steric hindrance around double bonds .
  • QSPR Models : Relate structural descriptors (e.g., bond length alternation) to catalytic activity using regression analysis .

Basic: What are the best practices for handling and storing trans-cis,cis-4,7,10-Tridecatrienyl acetate?

Answer:

  • Storage : Keep under inert gas (argon) at -20°C to prevent oxidation of unsaturated bonds. Use amber vials to avoid photodegradation .
  • Safety : Wear nitrile gloves and work in a fume hood due to potential respiratory irritation (WGK 3 hazard classification) .

Advanced: How can researchers address isomer separation challenges in trans-cis,cis-4,7,10-Tridecatrienyl acetate mixtures?

Answer:

  • HPLC with Chiral Columns : Use cellulose tris(3,5-dimethylphenylcarbamate) stationary phases and isocratic elution (hexane:isopropanol 95:5) to resolve cis-trans isomers .
  • Silver-Ion Chromatography : Exploit Ag⁺-π interactions with double bonds for selective retention of geometric isomers .
  • Crystallization : Induce selective crystallization in ethanol at low temperatures (-20°C) based on isomer solubility differences .

Advanced: What methodologies ensure reproducibility in kinetic studies of trans-cis,cis-4,7,10-Tridecatrienyl acetate degradation?

Answer:

  • Controlled Atmosphere Reactors : Use Schlenk lines to maintain inert conditions and prevent O2/H2O interference .
  • Isothermal Calorimetry : Track heat flow to quantify degradation rates under varying pH and temperature .
  • Statistical Replication : Perform triplicate runs with randomized block designs to account for batch-to-batch variability .

Basic: How can researchers validate the purity of trans-cis,cis-4,7,10-Tridecatrienyl acetate in absence of supplier-provided data?

Answer:

  • Elemental Analysis (EA) : Verify %C, %H, and %O match theoretical values (C: 74.95%, H: 11.70%, O: 13.35%) .
  • Melting Point Determination : Compare observed mp (if crystalline) to literature values (e.g., analogs in ).
  • Combined Chromatography : Use HPLC-DAD (diode array detection) to confirm single peak and UV absorption consistency .

Advanced: How do solvent polarity and additives influence the stability of trans-cis,cis-4,7,10-Tridecatrienyl acetate in solution?

Answer:

  • Dielectric Constant Effects : Polar solvents (e.g., DMSO) stabilize zwitterionic intermediates but may accelerate hydrolysis. Use stability-indicating assays (e.g., LC-MS) to track degradation .
  • Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to non-polar solvents (hexane) to suppress radical-mediated degradation .
  • Chelating Agents : EDTA (1 mM) mitigates metal-catalyzed oxidation in aqueous-organic mixtures .

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